2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde
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Overview
Description
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is known for its unique structure, which includes a piperidine ring and an isoindoline moiety, making it a valuable scaffold for the development of various bioactive molecules.
Mechanism of Action
Target of Action
The primary target of this compound is Cereblon (CRBN) , a protein that is targeted by a class of drugs known as immunomodulatory imide drugs (IMiDs) . These drugs, which include thalidomide and its analogues, are known for their potent antineoplastic, anti-angiogenic, and anti-inflammatory properties .
Mode of Action
The compound interacts with its target, Cereblon, to promote malignant cell death and enhance host immunity . It is a 4-amino-glutamyl analogue of thalidomide and like thalidomide, it exists as a racemic mixture of the active S(-) and R(+) forms . It is much safer and potent than thalidomide, with fewer adverse effects and toxicities .
Biochemical Pathways
The compound affects various biochemical pathways. It inhibits tumour necrosis factor-alpha (TNF-α), a cytokine produced by macrophages of the immune system, and also a mediator of inflammatory response . This inhibition leads to a reduction in inflammation and angiogenesis, thereby contributing to its antineoplastic effects .
Pharmacokinetics
The compound is administered orally, absorbed rapidly, and is metabolized in the body . .
Result of Action
The result of the compound’s action is the suppression of indoleamine pyrrole-2,3-dioxygenase-1 activities, which has been shown to be closely related to the pathogenesis of cancer and other diseases . This leads to the induction of apoptosis in cancer cells and the enhancement of the immune response mediated by T cells and NK cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid.
Reduction: 2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Pomalidomide: A derivative with similar structural features, used in the treatment of multiple myeloma.
Lenalidomide: Another related compound, known for its immunomodulatory and anti-cancer properties.
Uniqueness
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carbaldehyde stands out due to its specific inhibition of IDO1, making it a promising candidate for targeted cancer therapy. Its unique structure allows for modifications that can enhance its bioactivity and selectivity .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O5/c17-6-7-2-1-3-8-11(7)14(21)16(13(8)20)9-4-5-10(18)15-12(9)19/h1-3,6,9H,4-5H2,(H,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWOULBIWJJUUOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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